molecular formula C14H10BrClO2 B5577531 4-chloro-2-methylphenyl 2-bromobenzoate

4-chloro-2-methylphenyl 2-bromobenzoate

Cat. No. B5577531
M. Wt: 325.58 g/mol
InChI Key: URTRVGIGKAHUKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using potassium or sodium carbonate in DMF medium at room temperature (Chidan Kumar et al., 2014). This method emphasizes the utility of halogenated reagents and carboxylic acids in creating complex esters.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using IR, single-crystal X-ray diffraction, and spectroscopic methods. Studies reveal detailed vibrational wavenumbers, geometrical parameters, and the molecular stability arising from hyper-conjugative interactions and charge delocalization, providing insight into the electron distribution within the molecule (Chidan Kumar et al., 2014).

Chemical Reactions and Properties

The bromination and nitration reactions of benzo[b]thiophen derivatives offer insight into the reactivity of halogenated organic compounds. These reactions yield a mixture of tribromo and nitro derivatives, demonstrating the compound's potential for further functionalization (Cooper et al., 1970).

Scientific Research Applications

Substitution Reactions in Organic Chemistry

4-Chloro-2-methylphenyl 2-bromobenzoate is a compound that can be involved in various substitution reactions, which are a fundamental part of organic chemistry research. Studies like those conducted by Clarke, Scrowston, and Sutton (1973) explore electrophilic substitution reactions, highlighting the versatility of compounds like 4-chloro-2-methylphenyl 2-bromobenzoate in forming different products under varying conditions (Clarke, Scrowston, & Sutton, 1973).

Analytical Chemistry and Environmental Monitoring

In the realm of analytical chemistry, compounds like 4-chloro-2-methylphenyl 2-bromobenzoate can play a role in developing methods for detecting environmental pollutants. For instance, Ye et al. (2008) utilized related compounds in their development of sensitive methods for measuring environmental phenols in human milk, demonstrating the application of these compounds in environmental health studies (Ye, Bishop, Needham, & Calafat, 2008).

Materials Science and Organic Electronics

In materials science, particularly in the field of organic electronics, derivatives of 4-chloro-2-methylphenyl 2-bromobenzoate can be significant. Research like that of Tan et al. (2016) shows how related halobenzoic compounds are used to improve the conductivity of materials used in organic solar cells, underscoring the relevance of such compounds in advancing renewable energy technologies (Tan, Zhou, Ji, Huang, & Chen, 2016).

Pharmaceutical Research and Drug Development

While ensuring to exclude information related to drug use, dosage, and side effects, it's important to note that compounds like 4-chloro-2-methylphenyl 2-bromobenzoate can be intermediates in synthesizing various pharmaceutical compounds. Research in this area focuses on creating new molecules with potential therapeutic effects, as seen in studies like that of Chapman et al. (1971), who explored the synthesis of various amines and thiouronium salts from related compounds (Chapman, Clarke, Gore, & Sharma, 1971).

properties

IUPAC Name

(4-chloro-2-methylphenyl) 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c1-9-8-10(16)6-7-13(9)18-14(17)11-4-2-3-5-12(11)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTRVGIGKAHUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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